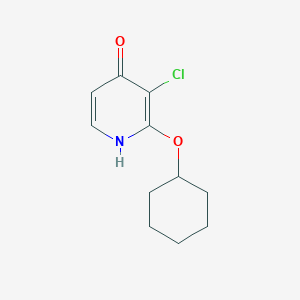

3-Chloro-2-(cyclohexyloxy)pyridin-4-OL

Description

General Importance of Pyridine-Based Chemical Scaffolds in Research

Pyridine (B92270), a six-membered heterocyclic aromatic compound with the chemical formula C5H5N, is a cornerstone of organic chemistry. globalresearchonline.net Its structure, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, imparts unique physicochemical properties that make it a valuable scaffold in various scientific domains. globalresearchonline.net The nitrogen atom's lone pair of electrons is not delocalized within the aromatic system, rendering pyridine basic and capable of forming hydrogen bonds, which enhances its water solubility and bioavailability in biological systems. researchgate.netresearchgate.net

This versatile scaffold is a key structural component in a vast array of naturally occurring molecules, including alkaloids, vitamins like B3 (niacin) and B6 (pyridoxine), and coenzymes. researchgate.net In the realm of synthetic chemistry, pyridine and its derivatives are indispensable as reagents, solvents, and precursors for the synthesis of pharmaceuticals and agrochemicals. rsc.orgrsc.org The pyridine ring is a constituent of over 7000 existing drug molecules, highlighting its significance in medicinal chemistry. nih.gov The adaptability of the pyridine nucleus for structural modifications allows for the fine-tuning of pharmacological activity, leading to the discovery of numerous therapeutic agents. researchgate.netnih.gov

Overview of Pyridin-4-ol Derivatives in Medicinal Chemistry and Advanced Materials Research

Pyridin-4-ol, also known as 4-hydroxypyridine (B47283), and its derivatives represent a significant subclass of pyridine compounds with diverse applications. The presence of the hydroxyl group at the 4-position, in tautomeric equilibrium with its pyridone form, provides a key site for chemical functionalization and interaction with biological targets.

In medicinal chemistry , pyridin-4-one derivatives have been investigated for a wide range of pharmacological activities. They are known to act as iron chelators, which is believed to be a mechanism behind their observed anti-inflammatory, analgesic, antifungal, antimalarial, and antiviral effects. nih.govresearchgate.net The ability to sequester iron can interfere with the function of heme-dependent enzymes like cyclooxygenase and lipoxygenase, which are crucial in the inflammatory cascade. nih.gov Furthermore, the pyridinone core is considered a "privileged structure" that can serve as a hydrogen bond donor and acceptor, making it a valuable motif in fragment-based drug design and for targeting kinase hinge regions. nih.gov Numerous pyridinone-containing compounds have shown potent antitumor activity by targeting various protein kinases and other cancer-related enzymes. nih.gov

In the field of advanced materials research , pyridine derivatives are utilized for their unique electronic and photophysical properties. The incorporation of pyridine units into larger molecular frameworks can influence charge transport characteristics, making them suitable for use as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs). acs.org The nitrogen atom in the pyridine ring can act as an acceptor unit, and by combining it with donor moieties, researchers can create molecules with tailored electronic properties for optoelectronic applications. acs.org The thermal stability and ability to form stable amorphous films are other desirable characteristics of pyridine derivatives in materials science. acs.org

Contextualization of 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL within Contemporary Chemical Biology Research

The 3-chloro-pyridin-4-ol core is a halogenated pyridinone. Halogenation is a common strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The chlorine atom at the 3-position can influence the electronic properties of the pyridine ring and introduce a potential site for further chemical modification.

The 2-(cyclohexyloxy) group introduces a bulky, lipophilic substituent. The cyclohexyloxy moiety can impact the molecule's solubility, membrane permeability, and steric interactions with biological macromolecules. In the context of drug design, such a group could be crucial for fitting into a specific binding pocket of an enzyme or receptor. For instance, in research on M4 muscarinic acetylcholine (B1216132) receptor modulators, cyclopentyl and other cyclic alkyl groups have been incorporated into pyridine-based scaffolds to optimize pharmacological activity. nih.gov

Given the established anti-inflammatory and iron-chelating properties of the pyridin-4-one scaffold, this compound could be a candidate for investigation in these areas. nih.gov The specific substitution pattern might fine-tune its activity and selectivity. Furthermore, its structural features align with those of molecules designed as kinase inhibitors, a major focus in oncology research. nih.gov The synthesis of related substituted pyridin-4-ols has been described in the literature, suggesting that the generation of a library of analogous compounds for screening is feasible. ekb.eg

In the broader scope of chemical biology, this compound could serve as a tool to probe specific biological pathways or as a starting point for the development of novel therapeutic agents or functional materials. Its full potential, however, remains to be unlocked through dedicated synthesis and biological evaluation.

Compound Data Tables

Due to the limited specific data for this compound, the following tables present representative data for related pyridine and pyridin-4-ol derivatives to provide a contextual understanding of their properties.

Table 1: Physicochemical Properties of Pyridine and a Related Pyridin-4-ol Derivative

| Property | Pyridine globalresearchonline.net | 3-Chloro-6-phenyl-2-(trichloromethyl)pyridin-4-ol ekb.eg |

| Chemical Formula | C5H5N | C12H7Cl4NO |

| Molecular Weight | 79.1 g/mol | 323 g/mol |

| Appearance | Colorless liquid | Brown crystals |

| Melting Point | -41.6 °C | 236-238 °C |

| Boiling Point | 115.5 °C | Not available |

| Solubility | Miscible with water and most organic solvents | Soluble in Dioxane |

Table 2: Pharmacological Activity of Representative Pyridin-4-one Derivatives

| Compound Type | Biological Activity | Research Context |

| 3-Hydroxy-pyridin-4-one derivatives | Anti-inflammatory, Analgesic, Iron chelators nih.govresearchgate.net | Investigated for potential treatment of inflammatory diseases like rheumatoid arthritis. nih.gov |

| Pyridinone-containing molecules | Antitumor, Antimicrobial, Anti-inflammatory nih.gov | Act as kinase inhibitors, histone deacetylase (HDAC) inhibitors, etc., in cancer research. nih.gov |

| Pyrazol-4-yl-pyridine derivatives | M4 Receptor Positive Allosteric Modulators nih.gov | Development of probes for imaging and potential therapeutics for neurological disorders. nih.gov |

Properties

IUPAC Name |

3-chloro-2-cyclohexyloxy-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c12-10-9(14)6-7-13-11(10)15-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJXVDQKXCFJGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C(=O)C=CN2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 2 Cyclohexyloxy Pyridin 4 Ol and Analogous Pyridin 4 Ol Derivatives

General Synthetic Strategies for Pyridin-4-ol Core Construction

The construction of the pyridin-4-ol ring system can be achieved through several convergent and linear strategies. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds in a controlled manner to build the heterocyclic core.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures from simple starting materials in a single step. frontiersin.orgacsgcipr.org Several MCRs have been developed for the synthesis of substituted pyridines. acs.orgnih.gov A common approach, such as the Hantzsch pyridine (B92270) synthesis or its variations, involves the condensation of aldehydes, β-ketoesters, and an ammonia (B1221849) source to form a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the corresponding pyridine. acsgcipr.orgnih.gov

Another powerful MCR for pyridine synthesis involves the reaction of aldehydes and ammonium (B1175870) acetate (B1210297) under mild, metal-free conditions, using air as the oxidant. researchgate.net This process facilitates direct C-H bond functionalization and the formation of C-C and C-N bonds. Microwave-assisted MCRs have also been shown to be highly effective, providing pure products in high yields and short reaction times. acs.org

| Reaction Type | Components | Key Features | Reference |

|---|---|---|---|

| Hantzsch-type Synthesis | Aldehyde, β-ketoester, Ammonia source | Forms dihydropyridine intermediate; requires subsequent oxidation. | acsgcipr.orgnih.gov |

| Four-Component Reaction | p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivatives, Ammonium acetate | Microwave-assisted, environmentally friendly procedure with high yields. | acs.org |

| Metal-Free Oxidative Cyclization | Aldehydes, Ammonium Acetate | Uses air as an oxidant; proceeds under mild conditions. | researchgate.net |

A highly flexible three-component strategy for synthesizing highly substituted pyridin-4-ol derivatives involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. chim.it This method provides a direct route to pyridin-4-ols with a diverse range of substituents at various positions of the pyridine ring. nih.govbeilstein-journals.org

The mechanism proceeds through a series of steps initiated by the addition of the lithiated alkoxyallene to the nitrile. The resulting intermediate is then acylated by the carboxylic acid. An intramolecular aldol-type addition followed by dehydration and tautomerization yields the final pyridin-4-ol product. chim.it This approach is notable for its ability to incorporate a protected hydroxyl group (as an alkoxy group) at the C-3 position, derived directly from the alkoxyallene starting material. beilstein-journals.orgnih.gov

Pyridin-4-ols can be readily converted into pyridin-4-yl nonaflates (perfluorobutanesulfonates). beilstein-journals.org These nonaflates are exceptionally good leaving groups, making them highly versatile precursors for a variety of subsequent synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. chim.itbeilstein-journals.orgresearchgate.net

The conversion is typically achieved by treating the pyridin-4-ol with nonafluorobutanesulfonyl fluoride (B91410) (NfF) or nonaflyl anhydride (B1165640) (Nf₂O) in the presence of a base. beilstein-journals.orgbeilstein-journals.org The resulting pyridin-4-yl nonaflates can then undergo Suzuki-Miyaura, Sonogashira, and Heck coupling reactions to introduce aryl, alkynyl, and vinyl substituents, respectively, at the C-4 position. researchgate.netresearchgate.net This two-step sequence of pyridin-4-ol formation followed by conversion to a nonaflate and subsequent cross-coupling provides a powerful platform for generating a wide array of complex pyridine derivatives. nih.govbeilstein-journals.orgchim.it

| Coupling Reaction | Coupling Partner | Introduced Substituent | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Aryl or Vinyl | researchgate.net |

| Sonogashira | Terminal Alkyne | Alkynyl | beilstein-journals.orgresearchgate.net |

| Heck | Alkene | Vinyl | researchgate.net |

Perhalopyridines, such as pentachloropyridine, are valuable starting materials for the synthesis of substituted pyridines due to their high reactivity towards nucleophilic aromatic substitution. dokumen.pubbenthambooks.com The electron-withdrawing nature of the halogen atoms activates the pyridine ring for attack by nucleophiles. Selective substitution can often be achieved at the C-4 position. For instance, reacting 4-chloropyridine (B1293800) hydrochloride with an alcohol in the presence of a base like sodium hydroxide (B78521) is a common method for preparing 4-alkoxypyridines. semanticscholar.org Similarly, pyridinols can react with perhalopyridines to displace a halogen atom, forming ether linkages. dokumen.pub

Targeted Synthesis of 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL

The synthesis of the specific compound this compound (CAS RN: 1881292-45-0) requires a strategy that allows for the precise installation of four different substituents on the pyridine ring: a chlorine atom at C-3, a cyclohexyloxy group at C-2, a hydroxyl group at C-4, and a hydrogen atom at C-5 and C-6. bldpharm.com Such a synthesis would likely rely on the regioselective functionalization of a pre-formed pyridine ring.

Achieving the substitution pattern of the target molecule necessitates a high degree of regiocontrol. One plausible synthetic route could begin with a dichlorinated pyridine derivative, such as 2,3-dichloropyridine (B146566). orgsyn.org

A potential pathway involves the following conceptual steps:

Selective Nucleophilic Substitution: Reaction of 2,3-dichloropyridine with sodium cyclohexoxide. The C-2 position is generally more activated towards nucleophilic attack than the C-3 position, which could lead to the preferential formation of 3-chloro-2-(cyclohexyloxy)pyridine (B7892660). This type of selective ether formation on a chlorinated pyridine has been documented. nih.gov

Introduction of the C-4 Hydroxyl Group: The resulting 3-chloro-2-(cyclohexyloxy)pyridine would then need to be functionalized at the C-4 position. This can be a challenging transformation. One approach could involve directed ortho-metalation if a suitable directing group is present, followed by oxidation. Alternatively, strategies involving pyridine N-oxides could be employed. capes.gov.br A more modern approach might utilize pyridyne chemistry, where a 3,4-pyridyne intermediate is generated from a suitable precursor, followed by regioselective trapping with a nucleophile and an electrophile to functionalize both the C-3 and C-4 positions. nih.govrsc.orgresearchgate.net However, adapting this to install a hydroxyl group directly can be complex. A more classical approach would be nitration at the 4-position, followed by reduction to an amine, and then conversion to the hydroxyl group via a Sandmeyer-type reaction.

An alternative strategy could leverage the multi-component synthesis described in section 2.1.2, using starting materials that would lead to the desired substitution pattern, although this would require a custom-designed nitrile or carboxylic acid to introduce the chloro substituent correctly.

Introduction of the Cyclohexyloxy Moiety

The incorporation of a cyclohexyloxy group at the C-2 position of the pyridine ring is a critical step in the synthesis of the target compound. This transformation is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, most commonly a variation of the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org In this approach, an alkoxide ion acts as the nucleophile, displacing a suitable leaving group, typically a halide, from the pyridine ring. byjus.com

The process generally involves the reaction of a halogenated pyridine precursor, such as a 2-chloropyridine (B119429) or 2-bromopyridine (B144113) derivative, with cyclohexanol (B46403) in the presence of a strong base or with a pre-formed sodium or potassium cyclohexoxide. libretexts.org The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), serves to deprotonate the cyclohexanol, generating the more potent nucleophile, cyclohexoxide. libretexts.org

The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen. Halogens at the C-2 and C-4 positions are significantly more susceptible to nucleophilic attack than those at the C-3 position. youtube.comstackexchange.com This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance, particularly when the attack occurs at the ortho (C-2) or para (C-4) positions. stackexchange.comwikipedia.org This inherent reactivity allows for the selective introduction of the cyclohexyloxy group at C-2, even in the presence of a halogen at C-3.

The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP), which can solvate the cation of the alkoxide salt and facilitate the substitution. sci-hub.se Microwave irradiation has also been shown to dramatically decrease reaction times for such nucleophilic substitutions on halopyridines. sci-hub.se

Table 1: Representative Conditions for Williamson Ether Synthesis on Pyridine Rings

| Alkylating Agent | Nucleophile | Base | Solvent | Conditions | Product Type |

|---|---|---|---|---|---|

| 2-Chloropyridine | Sodium Ethoxide | N/A | Ethanol | Reflux | 2-Ethoxypyridine |

| 2-Iodopyridine | Benzyl Alcohol | N/A | NMP | Microwave, 100°C | 2-Benzyloxypyridine |

| 6-Chloropyridin-3-amine | Cyclohexanol | K₂CO₃ or NaH | DMF | N/A | 6-(Cyclohexyloxy)pyridin-3-amine |

Methods for Site-Specific Halogenation (Chlorination)

Achieving site-specific chlorination at the C-3 position of a 2-(cyclohexyloxy)pyridin-4-ol (B14824780) intermediate is a synthetic challenge due to the electronic nature of the pyridine ring, which is generally deactivated towards electrophilic substitution. gcwgandhinagar.com However, the presence of the electron-donating cyclohexyloxy and hydroxyl groups modifies the ring's reactivity. The most effective strategies for such regioselective halogenation often involve directed metalation or the use of specialized reagents.

Directed ortho-Metalation (DoM) is a powerful technique for the functionalization of substituted pyridines. clockss.org In this method, a directing metalating group (DMG) on the ring complexes with an organolithium reagent, typically a strong, hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), at low temperatures. clockss.orgharvard.edu This directs the deprotonation (lithiation) to the adjacent ortho position. For a 2-alkoxypyridine, the alkoxy group can act as a DMG, directing lithiation to the C-3 position. acs.org The resulting 3-lithiated pyridine intermediate can then be quenched with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or hexachloroethane, to install the chlorine atom with high regioselectivity. clockss.orgnih.gov

Table 2: Comparison of Halogenation Methods for Pyridine Derivatives

| Method | Reagent(s) | Position Selectivity | Mechanism | Key Features |

|---|---|---|---|---|

| Directed ortho-Metalation (DoM) | 1. LDA or LTMP2. Electrophilic Halogen Source (e.g., NCS) | Highly selective to the position ortho to the directing group. harvard.edu | Deprotonation followed by electrophilic quench. | Requires a directing group; performed at low temperatures. clockss.org |

| Electrophilic Halogenation | Br₂, Cl₂, NCS, NBS | Depends on activating/deactivating groups present. | SEAr | Often requires harsh conditions for unsubstituted pyridine; regioselectivity can be poor. gcwgandhinagar.com |

Alternatively, recent advances have demonstrated that pyridine halogenation can be achieved via transient Zincke imine intermediates . This method involves a ring-opening, halogenation, and ring-closing sequence that allows for the highly regioselective 3-halogenation of pyridines under mild conditions. chemrxiv.org While complex, this strategy avoids the need for strong bases and low temperatures associated with DoM.

Control of Pyridin-4-ol/Pyridin-4-one Tautomeric Forms in Synthesis

A crucial aspect of the chemistry of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridin-4-one form. chemtube3d.com This phenomenon, known as prototropic tautomerism, involves the migration of a proton and a shift in double bonds. nih.gov

For 4-hydroxypyridine (B47283), the equilibrium strongly favors the pyridin-4-one tautomer in most solvents. chemtube3d.com This preference is attributed to the aromaticity of the pyridone form and the thermodynamic stability of the C=O double bond, which gives the molecule an amide-like character. chemtube3d.comnih.gov

The tautomeric form present under reaction conditions significantly influences reactivity.

Pyridin-4-ol form: Behaves like a phenol, with the hydroxyl group being a target for O-alkylation or O-acylation.

Pyridin-4-one form: Reactivity is akin to an amide. It possesses both an acidic N-H proton and a nucleophilic oxygen. Reactions with electrophiles can potentially occur at either the nitrogen or the oxygen atom.

Controlling the outcome of reactions on this tautomeric system is therefore paramount. For instance, in the introduction of the cyclohexyloxy moiety, if the starting material were a 2-chloro-4-hydroxypyridine, reaction with cyclohexanol under basic conditions could potentially lead to N-alkylation in the pyridone form or O-alkylation in the pyridin-ol form. The reaction conditions—solvent, base, and temperature—must be carefully selected to favor the desired O-alkylation product to form the ether linkage. The occlusion of minor tautomers as defects can also impact the physical properties and stability of the crystalline product. nih.gov

Precursor and Intermediate Chemistry Relevant to this compound

The synthesis of the target molecule relies on the availability and specific reactivity of highly functionalized pyridine precursors, particularly halogenated pyridines and transient, high-energy pyridyne intermediates.

Synthesis and Reactivity of Halogenated Pyridine Intermediates

Halogenated pyridines are versatile and essential precursors in pyridine chemistry. heteroletters.org Dihalogenated and trihalogenated pyridines are of particular interest for the synthesis of this compound, as they provide the necessary handles for sequential, site-selective substitutions.

Synthesis: Polyfunctional pyridines can be synthesized through various ring-forming reactions, such as the Hantzsch pyridine synthesis, or by direct halogenation of pyridine or substituted pyridines. ijnrd.orgacsgcipr.org However, direct halogenation often leads to mixtures of products. heteroletters.org A more controlled approach involves the Sandmeyer reaction, where an aminopyridine is converted to a diazonium salt and subsequently displaced by a halide. heteroletters.org This allows for the regioselective introduction of halogens. For example, 2-amino-5-bromopyridine (B118841) can be converted to 2,5-dibromopyridine. heteroletters.org

Reactivity: The key to using halogenated pyridines effectively is understanding their differential reactivity in nucleophilic aromatic substitution (SNAr).

Leaving Group Ability: The reactivity order for the leaving group is typically I > Br > Cl > F for many nucleophiles, although this can be reversed with certain nucleophiles where the first step of addition is rate-determining. sci-hub.se

Positional Reactivity: As previously noted, halogens at the 2- and 4-positions are much more reactive towards nucleophiles than a halogen at the 3-position. youtube.comstackexchange.com

This differential reactivity is synthetically useful. A precursor like 2,3-dichloro-4-methoxypyridine (B3032077) could undergo selective substitution with sodium cyclohexoxide at the more activated C-2 position, leaving the C-3 chlorine atom intact for the final product. The methoxy (B1213986) group could then be cleaved in a subsequent step to reveal the pyridin-4-ol.

Generation and Applications of Pyridyne Intermediates

Pyridynes are highly reactive, transient intermediates derived from pyridine by the formal removal of two substituents from adjacent carbon atoms, resulting in a formal triple bond within the ring. wikipedia.orgwikipedia.org They are the heterocyclic analogues of benzyne. The two most common isomers are 2,3-pyridyne and 3,4-pyridyne. wikipedia.org

Generation: Pyridynes are typically generated in situ from dihalopyridine precursors using a very strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide. wikipedia.org For example, the treatment of 3-bromo-4-chloropyridine (B1270894) with a strong base can lead to the formation of 3,4-pyridyne through an elimination reaction. wikipedia.org

Applications and Reactivity: Once formed, these electrophilic intermediates react rapidly with any available nucleophiles or dienes.

Nucleophilic Addition: The addition of a nucleophile to an unsymmetrical pyridyne, such as 3,4-pyridyne, can result in a mixture of products (e.g., a mixture of 3- and 4-substituted pyridines). wikipedia.org This lack of regioselectivity has historically limited their synthetic utility.

Controlled Reactions: Recent studies have shown that regioselectivity in nucleophilic additions to 3,4-pyridynes can be controlled by using adjacent halide or sulfamate (B1201201) substituents. nih.gov These directing groups perturb the distortion of the triple bond, guiding the incoming nucleophile to a specific position. nih.gov

Cycloadditions: Pyridynes can also undergo cycloaddition reactions, for instance with furan, to generate more complex heterocyclic frameworks. wikipedia.org

While not necessarily the most direct route to this compound, the chemistry of pyridynes is a powerful tool for creating highly substituted pyridines that may be difficult to access through other methods. nih.gov

Chemical Reactivity and Transformation Studies of 3 Chloro 2 Cyclohexyloxy Pyridin 4 Ol Derivatives

Exploration of Ambident Nucleophilic Character in Pyridin-4-ol Systems

The pyridin-4-ol moiety within the target molecule is capable of existing in tautomeric equilibrium with its corresponding pyridin-4(1H)-one form. This duality confers ambident nucleophilic character, meaning that reactions with electrophiles can occur at either the exocyclic oxygen atom or the ring nitrogen atom.

The outcome of such reactions (O-alkylation/acylation versus N-alkylation/acylation) is highly dependent on the reaction conditions. Factors such as the choice of solvent, the nature of the base used for deprotonation, the counter-ion, and the specific electrophile employed can influence the site of attack. For instance, in related hydroxyquinoline systems, which also feature a pyridone-like tautomer, the nucleophilic character of the oxygen and nitrogen atoms is central to their reactivity. youtube.com The formation of a specific isomer, whether through kinetic or thermodynamic control, is a key consideration in the synthesis of derivatives from this scaffold. This allows for the selective generation of either O-substituted pyridin-4-ol ethers or N-substituted pyridin-4-ones, each with distinct chemical properties and potential applications.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a chlorine atom at the C-3 position of the pyridine (B92270) ring makes 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. wikipedia.orglibretexts.org

Palladium-catalyzed cross-coupling reactions allow for the substitution of the C-3 chloro group with a variety of organic fragments. wikipedia.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org While aryl chlorides are generally less reactive than the corresponding bromides or iodides (reactivity order: I > Br > OTf >> Cl), modern catalyst systems featuring electron-rich, bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) have proven effective for activating the C-Cl bond. libretexts.orgorganic-chemistry.orgchemrxiv.org The use of robust bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) is common. commonorganicchemistry.com The Suzuki reaction is widely used for creating biaryl structures. libretexts.org

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. wikipedia.orglibretexts.org The reaction typically employs a dual catalyst system consisting of a palladium complex and a copper(I) co-catalyst (e.g., CuI), along with an amine base such as triethylamine (B128534) or diethylamine. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. libretexts.orgorganic-chemistry.org This method is invaluable for synthesizing arylalkynes and conjugated enynes. libretexts.org

Below is a table summarizing typical conditions for these coupling reactions based on related substrates.

| Reaction Type | Catalyst System | Typical Base | Solvent | Coupling Partner | Reference |

| Suzuki-Miyaura | Pd₂(dba)₃ / XPhos or Pd(OAc)₂ / PCy₃ | K₃PO₄, Cs₂CO₃, Na₂CO₃ | Dioxane, Toluene, DMF/H₂O | Arylboronic acid/ester | organic-chemistry.orgcommonorganicchemistry.com |

| Sonogashira | Pd(PPh₃)₄ / CuI or PdCl₂(PPh₃)₂ / CuI | Et₃N, Et₂NH | DMF, Toluene, THF | Terminal Alkyne | wikipedia.orgorganic-chemistry.orgresearchgate.net |

| Stille Coupling | Pd(PPh₃)₄ | (none) | Toluene, THF | Organostannane | libretexts.org |

This table presents generalized conditions and specific optimizations are typically required for each substrate.

The catalytic cycles for most palladium-mediated cross-coupling reactions share a common fundamental mechanism consisting of three primary steps: libretexts.orgharvard.edu

Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride (R-X) to the active Pd(0) catalyst (L₂Pd⁰), forming a Pd(II) intermediate (L₂Pd(R)(X)). This step involves the cleavage of the carbon-chlorine bond and is often the rate-limiting step, particularly for less reactive aryl chlorides. wikipedia.orgharvard.edu The choice of ligand (L) is critical here, with electron-donating and sterically bulky ligands promoting this step. chemrxiv.org

Transmetalation: The organopalladium(II) complex then reacts with the coupling partner (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling). wikipedia.orglibretexts.org In this step, the organic group from the coupling partner is transferred to the palladium center, displacing the halide and forming a new Pd(II) intermediate (L₂Pd(R)(R')). For the Suzuki reaction, the boronic acid must first be activated by a base to form a more nucleophilic boronate species. organic-chemistry.orgharvard.edu

Reductive Elimination: In the final step, the two coupled organic fragments (R and R') are eliminated from the palladium center, forming the desired product (R-R'). This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgharvard.edu

This cycle efficiently generates the cross-coupled product while regenerating the active catalyst, allowing the reaction to proceed with only a catalytic amount of palladium. wikipedia.org

Reactivity at the Pyridine Ring Positions (C-2, C-3, C-4)

The electronic nature of the pyridine ring, combined with its specific substituents, dictates its reactivity towards different reagents. The pyridine ring is inherently electron-deficient, which enhances its reactivity towards nucleophiles, particularly at the C-2, C-4, and C-6 positions. uoanbar.edu.iq

C-2 Position: This position is substituted with an electron-donating cyclohexyloxy group (-OC₆H₁₁). This ether group increases electron density at the ortho (C-3) and para (C-5) positions through resonance, although its inductive effect is electron-withdrawing.

C-3 Position: The chloro substituent at this position is an electron-withdrawing group, further decreasing the electron density of the ring. This C-Cl bond is the primary site for the palladium-catalyzed cross-coupling reactions discussed previously. It can also be a site for nucleophilic aromatic substitution (SₙAr) under certain conditions, although this is generally less facile than on rings activated by strongly electron-withdrawing groups like nitro groups.

C-4 Position: The hydroxyl group at this position makes it part of the pyridin-4-ol/pyridin-4(1H)-one tautomeric system. youtube.com The C-4 carbon in a pyridine ring is inherently electron-deficient and a prime site for nucleophilic attack. uoanbar.edu.iq The hydroxyl group can also be converted into a better leaving group, such as a triflate (OTf), to enable cross-coupling reactions at this position. libretexts.org

Functional Group Interconversions and Derivatization

The functional groups present on the this compound core can be chemically modified to produce a wide range of derivatives.

Derivatization of the 4-OL Group: The hydroxyl group is a versatile handle for functionalization.

O-Alkylation and O-Acylation: As discussed in section 3.1, the hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively.

Conversion to a Triflating Group: The hydroxyl group can be converted to a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group using reagents like triflic anhydride (B1165640) (Tf₂O) in the presence of a base. Triflates are excellent leaving groups in palladium-catalyzed coupling reactions, often exhibiting higher reactivity than chlorides. libretexts.org This provides an alternative site for introducing new substituents via Suzuki, Sonogashira, or other coupling reactions.

Modification of the 3-Chloro Group: Beyond cross-coupling, the chloro group can undergo other transformations, such as reductive dehalogenation to install a hydrogen atom, or displacement via nucleophilic aromatic substitution with potent nucleophiles under forcing conditions.

Cleavage of the Cyclohexyloxy Ether: The ether linkage at the C-2 position is generally stable. However, cleavage to reveal the corresponding 2-hydroxypyridine (B17775) derivative could potentially be achieved under harsh acidic conditions, such as with strong mineral acids or Lewis acids like boron tribromide (BBr₃).

Chemoselectivity and Regioselectivity in Chemical Transformations

When a molecule possesses multiple reactive sites, controlling the chemo- and regioselectivity of a reaction is paramount for achieving a desired synthetic outcome. mdpi.com

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In derivatives of this compound, a key chemoselective challenge arises in cross-coupling reactions. If the 4-OL group is converted to a triflate, the molecule possesses two potential coupling sites: the C-3 chloro group and the C-4 triflate group. Based on the general reactivity trend of leaving groups in palladium-catalyzed reactions (I > Br > OTf > Cl), a reaction could potentially be directed to the more reactive C-4 triflate site while leaving the C-3 chloro site intact, by carefully selecting the catalyst and reaction conditions. libretexts.org

Regioselectivity: This concerns the position at which a reaction occurs.

Ambident Nucleophilicity: As detailed in section 3.1, the regioselectivity of electrophilic attack on the pyridin-4-ol system (O- vs. N-attack) can be controlled by the reaction parameters, leading to either O-substituted or N-substituted products. mdpi.com

Cross-Coupling: In di- or poly-halogenated pyridine systems, the regioselectivity of cross-coupling is a significant consideration. The inherent electronic differences between the ring positions and the specific catalyst-ligand combination can allow for the selective functionalization of one position over another. rsc.org For the title compound, functionalization at C-3 via its chloro group is the most direct pathway, while derivatization to a C-4 triflate opens up a second, distinct reactive vector. The choice of catalyst can be crucial; for example, in related systems, monodentate phosphine ligands and bidentate ligands have been shown to direct coupling to different positions on the same molecule. rsc.org

Structure Activity Relationship Sar Investigations of Pyridin 4 Ol Derivatives, Emphasizing Halogenated and Cyclohexyloxy Analogs

Fundamental Principles of Structure-Activity Relationships within Pyridine (B92270) Scaffolds

The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, possesses a unique set of physicochemical properties that make it a highly valuable scaffold in drug design. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, enabling interactions with biological targets. rsc.org The electronic nature of the pyridine ring, often described as "π-deficient," influences its reactivity and interactions. This electron deficiency can be modulated by the introduction of various substituents, which in turn significantly impacts the biological activity of the molecule.

The SAR of pyridine derivatives is governed by a combination of steric, electronic, and lipophilic factors. The size, shape, and conformational flexibility of substituents (steric effects) can dictate how a molecule fits into a binding pocket of a target protein. The electron-donating or electron-withdrawing nature of substituents (electronic effects) can alter the charge distribution within the pyridine ring, affecting its pKa, reactivity, and ability to form non-covalent interactions such as hydrogen bonds and π-π stacking. Lipophilicity, the affinity of a molecule for a lipid environment, is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.

Influence of Halogen Substituents (Chlorine) on Biological Activity Profiles

The introduction of halogen atoms, such as chlorine, is a common strategy in medicinal chemistry to modulate the pharmacological profile of a lead compound. In the context of the pyridine ring, a chlorine substituent can exert a profound influence on its biological activity through several mechanisms.

The chlorine atom is an electron-withdrawing group due to its high electronegativity (inductive effect), which can decrease the basicity of the pyridine nitrogen. This modulation of pKa can be critical for optimizing a compound's ionization state at physiological pH, thereby affecting its solubility, membrane permeability, and interaction with the target. Furthermore, the electron-withdrawing nature of chlorine can influence the reactivity of the pyridine ring, for instance, by making it more susceptible to nucleophilic aromatic substitution.

Beyond its electronic effects, chlorine can also participate in specific non-covalent interactions. Halogen bonding, a directional interaction between a halogen atom and a Lewis base, is increasingly recognized as a significant force in ligand-target binding. The chlorine atom in a molecule like 3-Chloro-2-(cyclohexyloxy)pyridin-4-ol could potentially form a halogen bond with a lone pair of electrons from a backbone carbonyl or a side chain heteroatom in a protein, thereby contributing to the binding affinity.

The position of the chlorine substituent on the pyridine ring is also a critical determinant of its effect. In the case of This compound , the chlorine is at the 3-position. Studies on other substituted pyridines have shown that the position of a halogen can significantly alter the molecule's biological activity. For instance, in a series of substituted pyrimidines, a bromo-substituent at the meta-position demonstrated higher antibacterial and antinociceptive properties compared to a para-substitution. nih.gov

| Compound Analogue | Substitution Pattern | Observed Effect on Activity | Reference |

| Pyrimidine (B1678525) Derivative | m-Bromo substitution | Enhanced antibacterial and antinociceptive activity | nih.gov |

| Pyrimidine Derivative | p-Bromo substitution | Reduced antinociceptive activity | nih.gov |

| Pyrimidine Derivative | p-Chloro substitution | Improved antibacterial activity | nih.gov |

| Pyrimidine Derivative | 2,4-Dichloro substitution | Improved antibacterial activity | nih.gov |

Role of the Cyclohexyloxy Moiety in Ligand-Target Interactions

The cyclohexyloxy group, a bulky and lipophilic moiety, is expected to play a significant role in the SAR of This compound . Its primary contributions are likely to be through steric and hydrophobic interactions.

The size and conformational flexibility of the cyclohexyl ring can influence how the molecule orients itself within a binding site. This steric bulk can be advantageous if it promotes a favorable binding conformation and displaces water molecules from the binding pocket, leading to an entropic gain and increased affinity. Conversely, if the binding site is sterically constrained, the cyclohexyloxy group could lead to a decrease in activity.

In some cases, the oxygen atom of the cyclohexyloxy group can act as a hydrogen bond acceptor, further anchoring the ligand to its target. The specific orientation of this group, dictated by its position at C2 of the pyridine ring, will determine its potential to engage in such interactions.

Positional Effects of Substituents on the Pyridine Ring System in Modulating Activity

The 4-hydroxyl group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This allows for pivotal interactions with the target protein. The acidity of this hydroxyl group, and therefore its ionization state, will be influenced by the electronic effects of the substituents at the 2 and 3-positions.

The 2-cyclohexyloxy group, being in the ortho position to the pyridine nitrogen, can exert a significant steric influence on the nitrogen's ability to act as a hydrogen bond acceptor. It can also influence the conformation of the molecule. The 3-chloro substituent, positioned meta to the nitrogen, will primarily exert an electronic effect, withdrawing electron density from the ring and influencing the pKa of both the pyridine nitrogen and the 4-hydroxyl group.

The combination of a bulky lipophilic group at C2 and an electron-withdrawing group at C3 on a pyridin-4-ol scaffold is a complex SAR puzzle. The optimal arrangement of these substituents is highly dependent on the specific topology and chemical nature of the target binding site.

Comparative SAR Analysis with Related Pyridine and Heterocyclic Systems

To better understand the SAR of This compound , it is useful to compare it with related heterocyclic systems. Pyrimidines, for instance, are another class of six-membered heteroaromatic compounds that are often considered bioisosteres of pyridines.

Studies on substituted pyrimidines have provided insights that may be applicable to pyridin-4-ol derivatives. For example, the discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine (B1213489) H4 receptor antagonists highlighted the importance of substitution patterns for activity. nih.gov Similarly, the evaluation of 5-substituted pyrimidine derivatives as inhibitors of brassinosteroid biosynthesis showed that specific substitutions are required for potent inhibitory activity. nih.gov

Biological and Research Applications of 3 Chloro 2 Cyclohexyloxy Pyridin 4 Ol and Analogous Compounds

Evaluation in Enzymatic Inhibition Assays

The primary area of research for 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL has been its evaluation as an enzyme inhibitor, with a particular focus on its effects on lipid metabolism.

Investigation of Diacylglycerol Acyl Transferase 1 (DGAT1) Inhibition in Research Models

This compound, also known by its research code PF-04620110, has been identified as a potent and selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1). tocris.comnih.gov DGAT1 is a crucial enzyme that catalyzes the final step in the biosynthesis of triglycerides. nih.gov The inhibition of this enzyme is a significant area of interest for metabolic disease research, as genetic knockout of DGAT1 in mice has been shown to confer resistance to diet-induced obesity and improve insulin (B600854) sensitivity. nih.gov

In enzymatic assays, PF-04620110 demonstrates a high affinity for DGAT1, with a half-maximal inhibitory concentration (IC₅₀) of 19 nM. nih.govmedchemexpress.com This potent inhibition has been further demonstrated in cellular models. For instance, in the human colon adenocarcinoma cell line HT-29, PF-04620110 inhibited triglyceride synthesis with an IC₅₀ of 8 nM. medchemexpress.com In vivo studies in rodent models have also confirmed its efficacy, where oral administration of the compound led to a reduction in plasma triglyceride levels following a lipid challenge. nih.govmedchemexpress.com These significant findings led to the advancement of PF-04620110 to human clinical trials. nih.gov

Table 1: DGAT1 Inhibition Data for this compound (PF-04620110)

| Assay Type | Target | Organism | IC₅₀ | Reference |

|---|---|---|---|---|

| Enzymatic Assay | DGAT1 | Human | 19 nM | nih.govmedchemexpress.com |

| Cellular Assay (Triglyceride Synthesis) | DGAT1 | Human (HT-29 cells) | 8 nM | medchemexpress.com |

Exploration of Other Relevant Enzyme Targets

A key aspect of the research on this compound (PF-04620110) has been to determine its selectivity. The compound has been profiled against a wide array of other enzymes, ion channels, and receptors to assess its specificity for DGAT1.

The compound exhibits high selectivity for DGAT1, with over 1000-fold greater inhibition of DGAT1 compared to DGAT2. tocris.com It also shows a lack of significant activity (IC₅₀ > 10 µM) against a broad panel of over 200 other pharmacological targets. nih.gov Specifically, it has been shown to be highly selective against other enzymes involved in lipid metabolism, including human acyl-CoA:cholesterol acyltransferase-1 (ACAT1), human acyl-CoA:wax alcohol acyltransferase-1 and -2 (AWAT1/2), and human acyl-CoA:monoacylglycerol acyltransferase-2 and -3 (MGAT2/3), as well as mouse MGAT1. medchemexpress.com

More recent research has explored its effects on other pathways. One study found that PF-04620110 can suppress fatty acid-induced activation of the NLRP3 inflammasome in macrophages. nih.gov This suggests a potential role in modulating inflammatory responses linked to metabolic dysfunction. However, the compound did not affect the activation of the NLRC4 or AIM2 inflammasomes, indicating a degree of specificity in its anti-inflammatory action. nih.gov

Table 2: Selectivity Profile of this compound (PF-04620110)

| Target | Activity | Reference |

|---|---|---|

| DGAT2 | >1000-fold less active than against DGAT1 | tocris.com |

| Broad panel of >200 enzymes, ion channels, and receptors | IC₅₀ > 10 µM | nih.gov |

| ACAT1, AWAT1/2, MGAT2/3 | >100-fold selectivity for DGAT1 | medchemexpress.com |

| NLRP3 Inflammasome | Suppressed fatty acid-induced activation | nih.gov |

| NLRC4 and AIM2 Inflammasomes | No significant effect on activation | nih.gov |

Antimicrobial Research Applications (In Vitro Studies)

To date, there is no publicly available scientific literature that specifically investigates the antimicrobial properties of this compound (PF-04620110). While some studies have explored the antimicrobial potential of other pyridine-containing compounds, these are structurally distinct and their findings cannot be directly extrapolated to the subject compound. nih.gov

Antiproliferative Activity in Cellular Research Models

There is currently no published research specifically evaluating the antiproliferative activity of this compound (PF-04620110) in any cancer cell lines. While various other chlorinated and pyridinyl-based compounds have been investigated for their potential as anticancer agents, no such studies have been reported for this specific molecule. mdpi.comnih.gov

Utility as Biochemical Reagents and Building Blocks in Life Science Research

The primary utility of this compound (PF-04620110) in life science research is as a highly potent and selective pharmacological tool for studying the biological functions of DGAT1. Its well-defined inhibitory activity allows researchers to investigate the physiological and pathophysiological roles of this enzyme in various cellular and in vivo models.

The synthesis of PF-04620110 has been detailed in the scientific literature, highlighting its status as a target molecule in medicinal chemistry research. nih.gov The synthetic route involves multiple steps, including a key Buchwald amination reaction. nih.gov Its availability as a characterized chemical entity from commercial suppliers further facilitates its use as a research reagent for in vitro and in vivo studies. tocris.commedchemexpress.com

Applications in Materials Science and Catalysis Research

There is no information in the current scientific literature to suggest that this compound (PF-04620110) has been investigated for or has any applications in the fields of materials science or catalysis research. Its research focus has been exclusively within the domain of pharmacology and medicinal chemistry.

Role as Ligands in Metal-Catalyzed Reactions

Pyridine (B92270) and its derivatives are fundamental ligands in the realm of homogeneous catalysis, influencing the reactivity and selectivity of metal centers in a multitude of transformations. researchgate.net The electronic and steric properties of the pyridine ring can be finely tuned through substitution, allowing for the rational design of ligands for specific catalytic applications.

Substituted pyridines are integral components of catalysts for a wide range of reactions, including cross-coupling, hydrogenation, and hydroboration. For example, palladium-catalyzed cross-coupling reactions, which are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds, often employ phosphine (B1218219) ligands in conjunction with pyridine-based co-ligands. ntu.edu.sg The pyridine moiety can stabilize the palladium catalyst and modulate its electronic properties, thereby influencing the reaction's efficiency.

A notable example of a pyridine-containing ligand in catalysis is Crabtree's catalyst, an iridium complex with a pyridine ligand that is highly effective for hydrogenation reactions. wikipedia.org The pyridine ligand in this complex is crucial for its catalytic activity.

Furthermore, iron complexes featuring pyridine-based ligands have been developed for catalytic processes. An iron-based metal-organic framework (MOF) incorporating 4′-pyridyl-2,2′:6′,2′′-terpyridine has been shown to be an effective precatalyst for the syn-selective hydroboration of alkynes. nih.gov In this system, the pyridine units coordinate to the iron centers, creating a porous structure with active catalytic sites. nih.gov

The utility of pyridin-4-ol derivatives, in particular, is enhanced by their ability to be converted into pyridin-4-yl nonaflates. These nonaflates are excellent precursors for palladium-catalyzed reactions, demonstrating the versatility of the pyridin-4-ol core in synthetic chemistry. chim.it

Table 1: Examples of Pyridine-Based Ligands in Metal-Catalyzed Reactions

| Ligand Type | Metal | Catalytic Reaction | Reference |

| Pyridine | Iridium | Hydrogenation | wikipedia.org |

| 4′-pyridyl-2,2′:6′,2′′-terpyridine | Iron | Hydroboration of alkynes | nih.gov |

| Diphosphine ligands with pyridine co-ligands | Palladium | Allyl 4-pyridinylation | ntu.edu.sg |

| Pyridin-4-yl nonaflates | Palladium | Cross-coupling reactions | chim.it |

Potential in Organic Electronics and Supramolecular Chemistry

The unique electronic and structural characteristics of pyridine derivatives also make them promising candidates for applications in organic electronics and supramolecular chemistry. researchgate.netchim.it

In the field of organic electronics, pyridine-containing compounds are explored for their use in devices such as organic light-emitting diodes (OLEDs). The pyridine-3,5-dicarbonitrile (B74902) moiety, for instance, has been incorporated into polyaromatic π-systems. These materials exhibit promising electron-transporting properties and have been investigated for their potential as emitters in OLEDs. nih.gov The electron-withdrawing nature of the dicarbonitrile-substituted pyridine core contributes to favorable charge-transport characteristics. nih.gov

Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined assemblies. Pyridine's ability to coordinate with metal ions and participate in hydrogen bonding makes it an excellent building block for supramolecular structures. Terpyridine ligands, which contain three pyridine units, are particularly well-suited for creating metallo-supramolecular polymers. tue.nlresearchgate.net For example, 4′-chloro-2,2′:6′,2′′-terpyridine has been used to functionalize polymers, which can then be assembled into larger architectures through coordination with metal ions like ruthenium. tue.nl These supramolecular polymers can exhibit interesting material properties and respond to external stimuli.

The formation of dimers through hydrogen bonding is another key aspect of the supramolecular behavior of pyridin-2(1H)-one and quinolin-2(1H)-one structures, which are tautomeric forms of hydroxypyridines and hydroxyquinolines. nih.govresearchgate.net This self-assembly motif can be exploited in the design of new materials with ordered structures.

Table 2: Applications of Pyridine Derivatives in Materials Science

| Application Area | Pyridine Derivative Example | Function | Reference |

| Organic Electronics (OLEDs) | Pyridine-3,5-dicarbonitrile systems | Electron-transporting emitter | nih.gov |

| Supramolecular Polymers | 4′-chloro-2,2′:6′,2′′-terpyridine | Metallo-supramolecular assembly | tue.nlresearchgate.net |

| Supramolecular Chemistry | 3,5,6-trichloro-2-pyridinol (tautomer) | Hydrogen-bonded dimer formation | nih.gov |

Advanced Characterization and Spectroscopic Analysis of 3 Chloro 2 Cyclohexyloxy Pyridin 4 Ol

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is highly effective for identifying the functional groups present in a compound.

For 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the cyclohexyl and pyridine (B92270) moieties would appear around 2850-3100 cm⁻¹. The C-O stretching of the ether linkage would likely be observed in the 1050-1150 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring would produce a series of absorptions in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

Interactive Data Table: Expected IR Absorption Frequencies

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3200-3600 (broad) |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-2960 |

| C=C, C=N Stretch (pyridine) | 1400-1600 |

| C-O Stretch (ether) | 1050-1150 |

| C-Cl Stretch | 600-800 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is a powerful technique that can provide the unambiguous, three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown.

The resulting crystal structure would confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and torsion angles. This information would definitively establish the substitution pattern on the pyridine ring and the conformation of the cyclohexyloxy group. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the packing of the molecules in the crystal lattice. While no published crystal structure for this specific compound is currently available, related structures of other substituted pyridines have been extensively studied. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which would confirm its elemental composition. The mass spectrum would show a molecular ion peak [M]⁺ and, due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity of about one-third of the molecular ion peak, which is characteristic of compounds containing one chlorine atom.

Electron ionization (EI) or electrospray ionization (ESI) could be used to generate ions. The fragmentation pattern would likely involve the loss of the cyclohexyloxy group, the cyclohexyl group, or the chlorine atom, leading to characteristic fragment ions that would further support the proposed structure.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment | Predicted m/z |

| [M]⁺ (³⁵Cl) | 227 |

| [M+2]⁺ (³⁷Cl) | 229 |

| [M - C₆H₁₁O]⁺ | 128 |

| [M - C₆H₁₀]⁺ | 147 |

| [C₆H₁₁]⁺ | 83 |

Chromatographic Methods for Isolation, Purification, and Purity Assessment (HPLC, GC-MS, UPLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) would be the primary method for determining the purity of this compound. sielc.com A reversed-phase column with a suitable mobile phase, likely a mixture of acetonitrile (B52724) or methanol (B129727) and water with a buffer, would be employed. The retention time of the compound would be a characteristic property under specific chromatographic conditions, and the peak area would be proportional to its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be used for analysis, potentially after derivatization of the hydroxyl group to increase volatility. unar.ac.idnih.gov GC would separate the compound from any impurities, and the coupled mass spectrometer would provide mass information for identification.

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to traditional HPLC and would be an excellent tool for high-throughput purity analysis. bldpharm.com

These chromatographic methods are crucial not only for final product analysis but also for monitoring the progress of the synthesis and for isolating the pure compound from the reaction mixture.

Computational and Theoretical Studies on 3 Chloro 2 Cyclohexyloxy Pyridin 4 Ol

Molecular Modeling and Docking Simulations for Target Interaction Prediction

Molecular modeling and docking simulations are pivotal computational techniques for predicting the binding affinity and interaction patterns of a ligand with a biological target, such as a protein receptor. For a molecule like 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL, this process typically begins with the identification of potential protein targets. Given the structural similarities to other pyridin-4-one derivatives that have been investigated as inhibitors of various enzymes, plausible targets could include kinases, metalloenzymes, or proteins involved in signal transduction pathways. nih.govnih.gov

The process involves preparing a 3D structure of the ligand and the receptor. The receptor's binding site is defined, and a docking algorithm is used to predict the most stable binding poses of the ligand within this site. These predictions are scored based on the calculated binding energy, which provides an estimate of the binding affinity.

For instance, in studies of related 4-pyridone derivatives as potential antimalarial agents, the cytochrome bc1 complex of Plasmodium falciparum has been identified as a key target. nih.gov Docking studies of novel 3-hydroxypyridine-4-one derivatives have also been conducted to evaluate their potential as acetylcholinesterase inhibitors in the context of Alzheimer's disease. nih.gov Similarly, for this compound, a range of potential targets could be screened computationally. The docking results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the binding pocket.

Table 1: Illustrative Predicted Binding Affinities and Interactions from Molecular Docking

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Kinase A | -8.5 | Lys72, Asp184 | Hydrogen Bond with pyridin-4-ol |

| Leu25, Val33 | Hydrophobic interaction with cyclohexyloxy group | ||

| Metalloenzyme B | -7.9 | His94, His96 | Coordination with metal ion via pyridin-4-ol oxygen |

| Phe110 | π-π stacking with pyridine (B92270) ring | ||

| Nuclear Receptor C | -9.2 | Arg394, Gln278 | Hydrogen Bond with pyridin-4-ol |

| Ile281, Met342 | Hydrophobic interaction with cyclohexyloxy group |

Note: This table is for illustrative purposes and is based on typical results from docking studies of similar heterocyclic compounds.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. ias.ac.in For this compound, DFT methods like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)) can be employed to calculate a variety of molecular properties. ias.ac.inresearchgate.netnih.gov

These calculations provide insights into the molecule's reactivity through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, DFT can predict spectroscopic properties such as vibrational frequencies (IR and Raman spectra) and electronic absorption spectra (UV-Vis). nih.govnih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure. The molecular electrostatic potential (MEP) map can also be calculated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. mdpi.com

Table 2: Predicted Electronic Properties of 3-Chloro-2-(cyclohexyloxy)pyridin-4-one (Tautomer) using DFT

| Property | Predicted Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

| Ionization Potential | 7.1 eV |

| Electron Affinity | 1.5 eV |

Note: These values are hypothetical and representative of what might be obtained from DFT calculations for a molecule of this type.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

DFT is a powerful tool for elucidating reaction mechanisms by calculating the potential energy surfaces of chemical reactions. researchgate.netrsc.org This involves identifying the structures of reactants, transition states, intermediates, and products, as well as their relative energies. For this compound, DFT could be used to study various potential reactions, such as its synthesis, degradation, or metabolic pathways.

For example, the mechanism of dearomatization of pyridine derivatives through hydroboration has been investigated using DFT, revealing the key steps and the rate-determining step of the reaction. researchgate.net Similarly, DFT calculations can shed light on the regioselectivity of reactions involving the pyridine ring of the target molecule.

Conformational Analysis of Flexible Side Chains, Including the Cyclohexyloxy Moiety

The cyclohexyloxy group in this compound introduces significant conformational flexibility. The cyclohexane (B81311) ring can adopt several conformations, with the chair form being the most stable. The attachment of the cyclohexyloxy group to the pyridine ring also allows for rotation around the C-O bond.

Conformational analysis aims to identify the most stable conformers and to determine the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation using molecular mechanics or quantum chemical methods. researchgate.net

Table 3: Relative Energies of Hypothetical Conformers of the Cyclohexyloxy Group

| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 (Chair, Equatorial) | 180 | 0.0 | 75 |

| 2 (Chair, Axial) | 60 | 1.5 | 10 |

| 3 (Twist-Boat) | 120 | 5.0 | <1 |

Note: This table presents hypothetical data to illustrate the typical energy differences and populations of conformers.

Tautomerism Studies and Energetic Preferences (Pyridin-4-ol vs. Pyridin-4-one)

An important structural aspect of this compound is the potential for tautomerism between the pyridin-4-ol (enol) form and the pyridin-4-one (keto) form. researchgate.net The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyridine ring. nih.govresearchgate.net

Computational studies, particularly using high-level ab initio and DFT methods, can accurately predict the relative stabilities of the tautomers in both the gas phase and in solution (using continuum solvent models). nih.govresearchgate.net For many 4-hydroxypyridine (B47283) derivatives, the pyridin-4-one tautomer is found to be more stable, especially in polar solvents, due to its greater polarity and the potential for intermolecular hydrogen bonding. researchgate.netnih.gov The presence of the chloro and cyclohexyloxy substituents will modulate this equilibrium. Theoretical calculations can provide the tautomeric equilibrium constant (KT) by determining the energy difference between the two forms. acs.org

Table 4: Calculated Tautomeric Equilibrium Data for a Substituted 4-Hydroxypyridine System (Illustrative)

| Tautomer | Form | Relative Energy (kcal/mol) in Water | Predicted Equilibrium Constant (KT) |

| A | Pyridin-4-ol | 2.1 | 0.03 |

| B | Pyridin-4-one | 0.0 | 33.3 |

Note: This data is illustrative and based on general findings for similar systems where the pyridinone form is favored in aqueous solution.

In Silico Predictions for Structure-Activity Relationships

In silico methods for predicting structure-activity relationships (SAR) are crucial in the early stages of drug discovery. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. nih.govrsc.org

For a series of analogs of this compound, a QSAR model could be developed to predict their activity based on descriptors such as lipophilicity (logP), electronic properties (e.g., partial charges, dipole moment), and steric parameters (e.g., molecular volume, surface area). nih.govmdpi.com Such models can guide the design of new derivatives with potentially improved activity. For instance, studies on other pyridine derivatives have shown that the presence of specific substituents like -OH or -OMe groups can enhance biological activity, while bulky groups or halogens might decrease it, depending on the target. nih.govnih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are another critical in silico tool. nih.govresearchgate.net Various computational models can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to prioritize compounds with favorable drug-like properties for further development. researchgate.netresearchgate.net

Table 5: Illustrative QSAR Equation for a Hypothetical Series of Pyridin-4-one Analogs

pIC50 = 0.5 * logP - 1.2 * (HOMO-LUMO Gap) + 0.8 * (Molecular Surface Area) + 2.5

| Descriptor | Coefficient | Interpretation |

| logP (Lipophilicity) | +0.5 | Increased lipophilicity is moderately correlated with higher activity. |

| HOMO-LUMO Gap | -1.2 | A smaller energy gap (higher reactivity) is strongly correlated with higher activity. |

| Molecular Surface Area | +0.8 | Increased surface area is positively correlated with activity. |

Note: This QSAR equation is purely illustrative to demonstrate the concept.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL, and what reaction conditions are typically employed?

- Methodological Answer : The synthesis often involves functionalizing pyridine derivatives through halogenation and alkoxy substitution. For example, a biocatalytic approach using Burkholderia sp. MAK1 can hydroxylate pyridine precursors under mild conditions (30–40°C, pH 6–7) . To introduce the cyclohexyloxy group, nucleophilic substitution reactions with cyclohexanol under reflux in aprotic solvents (e.g., DMF or THF) are common. Catalysts like K₂CO₃ or NaH may enhance reaction efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and cyclohexyl group integration.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% typically required for research-grade compounds).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion detection).

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry methods, such as density-functional theory (DFT), predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) balance accuracy and computational cost .

- Property Prediction : Calculate HOMO-LUMO gaps to estimate reactivity, electrostatic potential maps to identify nucleophilic/electrophilic sites, and Gibbs free energy for reaction feasibility.

- Validation : Compare computational results with experimental data (e.g., reaction yields, spectroscopic shifts) .

Q. What strategies can resolve contradictions in biological activity data observed for this compound across different studies?

- Methodological Answer :

- Control Experiments : Use standardized assays (e.g., enzyme inhibition with positive/negative controls) to isolate compound-specific effects.

- Orthogonal Assays : Validate activity via multiple methods (e.g., fluorescence-based and radiometric assays).

- Purity Verification : Ensure compound purity via HPLC and MS to rule out impurities as confounding factors .

Q. How do solvent and catalyst choices influence regioselectivity in substitution reactions of this compound?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring nucleophilic substitution at the 2-position. Protic solvents may promote competing elimination pathways.

- Catalyst Optimization : Base catalysts (e.g., NaH) enhance deprotonation of hydroxyl groups, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Heat Management : Use continuous flow reactors to control exothermic reactions during halogenation steps.

- Yield Optimization : Employ Design of Experiments (DoE) to refine parameters (temperature, stoichiometry, solvent ratios).

- Purification : Transition from column chromatography to recrystallization or fractional distillation for large-scale purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.